(2Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3-methylprop-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8(6-12(17)18)13(19)16-14-10(7-15)9-4-2-3-5-11(9)20-14/h6H,2-5H2,1H3,(H,16,19)(H,17,18)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWUHKFWQLSUDZ-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=C(C2=C(S1)CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=C(C2=C(S1)CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3-methylprop-2-enoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene core, followed by the introduction of the cyano group and the carbamoyl group. The final step involves the formation of the enoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit mitogen-activated protein kinases (MAPKs), which play critical roles in cell proliferation and differentiation . This inhibition can lead to potential therapeutic effects in conditions such as cancer and inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that compounds similar to (2Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3-methylprop-2-enoic acid exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest . Further investigations are needed to elucidate the precise pathways affected.
Antitumor Agents
Given its enzyme inhibition properties and cytotoxic effects on cancer cells, this compound is being explored as a potential lead for new antitumor agents. Researchers are investigating its efficacy in preclinical models to establish a foundation for clinical trials .
Anti-inflammatory Agents
The ability of the compound to modulate MAPK signaling pathways suggests potential applications in treating inflammatory disorders. By inhibiting specific kinases, it may reduce inflammation and associated symptoms in conditions like rheumatoid arthritis or psoriasis .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3-methylprop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the literature:
Key Observations:
Core Structure : The target compound shares the tetrahydrobenzothiophene core with 9b and the ethyl ester derivative , but differs from 25a (cyclopenta[b]thiophene) and 11b (thiazolo pyrimidine). The tetrahydrobenzothiophene core provides conformational rigidity, while cyclopenta[b]thiophene in 25a introduces strain, affecting puckering dynamics .
Substituents: The carboxylic acid group in the target compound contrasts with the ethyl ester in , impacting solubility (carboxylic acids are more polar) and bioavailability. The trifluoromethyl group in 25a enhances lipophilicity and metabolic stability compared to the methyl group in the target compound . The cyano group is a common feature across all compounds, suggesting a role in electronic modulation or binding interactions.
Spectroscopic and Computational Data
- IR/NMR: The cyano group (~2220 cm⁻¹ in IR) and carboxylic acid (~1700 cm⁻¹) in the target compound align with 9b (2220 cm⁻¹ for cyano) and ethyl ester derivatives (ester C=O at ~1720 cm⁻¹) . 25a’s trifluoromethyl group shows distinct ¹⁹F NMR signals, absent in the target compound .
- Molecular Dynamics : The tetrahydrobenzothiophene ring in the target compound likely adopts a puckered conformation, as described in Cremer-Pople coordinates , influencing binding interactions compared to planar thiazolo pyrimidines in 11b .
Biological Activity
Overview
The compound (2Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3-methylprop-2-enoic acid is a member of the class of organic compounds known as benzothiophenes. This compound exhibits significant biological activity, making it a subject of interest in pharmacological research. Understanding its mechanisms of action and potential therapeutic applications is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 288.36 g/mol. The structure features a benzothiophene moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₂S |
| Molecular Weight | 288.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate enzyme activities and receptor functions, which can lead to diverse pharmacological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Receptor Binding : It can bind to certain receptors, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Emerging evidence points to neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may mitigate neuronal damage through its antioxidant action.
Case Studies and Research Findings
-
Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer.
- Mechanistic studies revealed that it downregulated the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
-
Inflammation Model :
- In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
-
Neuroprotection :
- Research conducted at a leading university showed that this compound could protect against oxidative stress-induced neuronal death in vitro.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what key reaction parameters influence yield and purity?
- Methodology : Synthesis typically involves coupling reactions between a tetrahydrobenzothiophene scaffold and an α,β-unsaturated carboxylic acid derivative. For analogous compounds, refluxing in anhydrous CH₂Cl₂ under nitrogen with carbodiimide coupling agents (e.g., DCC) or acid anhydrides is common . Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF, CH₂Cl₂) minimize side reactions.
- Temperature control : Reflux conditions (40–60°C) balance reactivity and stability of intermediates.
- Purification : Reverse-phase HPLC with gradients (e.g., methanol-water) isolates the target compound effectively .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodology : Multi-modal spectroscopic analysis is standard:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., Z-configuration of the α,β-unsaturated acid via coupling constants) .
- IR spectroscopy : Confirms carbamoyl (C=O at ~1680 cm⁻¹) and cyano (C≡N at ~2220 cm⁻¹) groups .
- Melting point : Consistency with literature values (e.g., 213–226°C for related tetrahydrobenzothiophenes) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Discrepancies (e.g., unexpected NOE effects or splitting patterns) require cross-validation:
- 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguous proton-carbon correlations, particularly in crowded regions of the tetrahydrobenzothiophene ring .
- X-ray crystallography : Provides definitive spatial arrangement for sterically hindered substituents (e.g., Z/E configuration of the propenoic acid moiety) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when isotopic patterns overlap .
Q. How can the synthetic route be optimized to enhance enantiomeric purity or regioselectivity?
- Methodology : Advanced optimization involves:
- Chiral catalysts : Use of asymmetric catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps to control stereochemistry .
- Solvent screening : Low-polarity solvents (e.g., toluene) improve regioselectivity in carbamoylation steps .
- Design of Experiments (DoE) : Statistical modeling to identify interactions between temperature, catalyst loading, and reaction time .
Q. What in silico approaches predict the compound’s biological activity or metabolic stability?
- Methodology : Computational tools bridge synthesis and application:
- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target enzymes (e.g., bacterial enoyl-ACP reductase for antibacterial activity) .
- ADMET prediction : Software like SwissADME forecasts metabolic liabilities (e.g., CYP450 interactions) based on substituent effects (e.g., cyano group stability) .
Data Contradiction Analysis
Q. How are conflicting biological activity results (e.g., antibacterial vs. cytotoxicity) reconciled?
- Methodology : Systematic deconstruction of variables:
- Dose-response assays : IC₅₀/EC₅₀ comparisons across cell lines (e.g., mammalian vs. bacterial) isolate target-specific effects .
- ROS assays : Quantify reactive oxygen species (ROS) generation to distinguish bactericidal mechanisms from nonspecific cytotoxicity .
- Structural analogs : Test derivatives (e.g., ester vs. carboxylic acid variants) to identify pharmacophoric requirements .
Tables of Key Data
| Parameter | Typical Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 47–67% (HPLC-purified) | |
| Melting Point | 213–226°C | |
| IR Peaks (cm⁻¹) | C=O (1680), C≡N (2220) | |
| ¹H NMR (δ, ppm) | 1.2–1.5 (CH₃), 6.8–7.2 (C=C) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
